molecular formula C21H26N6O B5560178 3-(1-butyl-1H-imidazol-2-yl)-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine

3-(1-butyl-1H-imidazol-2-yl)-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine

Katalognummer B5560178
Molekulargewicht: 378.5 g/mol
InChI-Schlüssel: JXJHHSQWKONWTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound belongs to a class of substances that are often explored for their potential biological activities and chemical properties. Compounds containing imidazole, triazole, and piperidine rings, like the one mentioned, are of significant interest in medicinal chemistry due to their diverse pharmacological properties.

Synthesis Analysis

Compounds such as 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives have been synthesized and their procedures detailed, indicating a potential pathway for synthesizing the target compound. Such syntheses typically involve multiple steps, including the formation of the core piperidine structure followed by the addition of imidazole and triazole functionalities through various organic reactions (Trabanco et al., 2007).

Molecular Structure Analysis

Structural analysis of similar compounds, such as imidazo[1,2-a]pyridine derivatives, provides insights into the molecular geometry, bonding, and potential reactive sites of the compound. X-ray crystallography and NMR spectroscopy are common techniques used for such analyses, revealing details about the spatial arrangement of atoms and the electronic environment within the molecule (Dong-Mei Chen et al., 2021).

Wissenschaftliche Forschungsanwendungen

Mixed Ligand Complexes and Labeling of Bioactive Molecules

A basic study on mixed ligand fac-tricarbonyl complexes demonstrates the [2 + 1] approach, allowing for the labeling of bioactive molecules containing monodentate or bidentate donor sites. This method facilitates the synthesis of complexes that can be obtained with good yield and purity, influencing the physico-chemical properties of the conjugate. The study offers insights into the potential applications of these complexes in biochemical labeling and imaging (Mundwiler et al., 2004).

Synthesis of Piperidine Derivatives

Another research focuses on the convenient preparation of 3- and 4-(1H-azol-1-yl)piperidines by arylation of azoles with bromopyridines and subsequent reduction. This method extends to benzo analogues of the title compounds, highlighting the chemical versatility and potential applications in synthetic organic chemistry (Shevchuk et al., 2012).

Antimicrobial Activity of Imidazole-Containing Benzodiazepines

Research on the synthesis of imidazole-containing 1,5-benzodiazepines using piperidine in polyethylene glycol (PEG-400) as a reaction medium has shown that these compounds exhibit significant antimicrobial activity. This study underlines the potential of such compounds in developing new antimicrobial agents (Konda et al., 2011).

Synthesis and Evaluation of Piperazine Derivatives

A study on the synthesis of novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives highlights their synthesis and characterization. The compounds were evaluated for their in vitro antimicrobial activities, showcasing the synthesis method's effectiveness and the compounds' potential as antimicrobial agents (Rajkumar et al., 2014).

Fungicidal Activity of Triazolyl-Dihydropyrazole

A study on the synthesis of novel fungicidal agents involving 5-aryl-1-(aryloxyacetyl)-3-(tert-butyl or phenyl)-4-(1H-1,2,4-triazol-1-yl)-4,5-dihydropyrazole compounds illustrates their potential in agriculture. Some of these compounds demonstrated excellent fungicidal activity against various fungi, indicating their potential applications in developing new fungicides (Mao et al., 2013).

Eigenschaften

IUPAC Name

[3-(1-butylimidazol-2-yl)piperidin-1-yl]-(1-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O/c1-2-3-12-25-14-11-22-20(25)17-8-7-13-26(15-17)21(28)19-16-27(24-23-19)18-9-5-4-6-10-18/h4-6,9-11,14,16-17H,2-3,7-8,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJHHSQWKONWTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=CN=C1C2CCCN(C2)C(=O)C3=CN(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-butyl-1H-imidazol-2-yl)-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.